Bis(2,2,2-trifluoroethyl)maleate
Description
Significance of Fluorinated Esters in Advanced Organic Synthesis
Fluorinated esters are a pivotal class of compounds in modern organic chemistry, prized for the profound effects that fluorine substitution has on molecular properties. The high electronegativity of fluorine atoms can dramatically alter the electronic environment of the ester group, influencing its reactivity, stability, and physical characteristics. This has led to their widespread use as unique building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The introduction of fluorine can enhance thermal stability, chemical resistance, and lipophilicity, while also modulating the biological activity of a molecule. In the context of synthesis, fluorinated esters can serve as precursors to a variety of other functional groups and are key intermediates in the formation of fluorinated polymers.
Role of Maleate (B1232345) Esters in Polymer Science and Materials Development
Maleate esters, characterized by a carbon-carbon double bond within a diester framework, are fundamental monomers in polymer science. The double bond is susceptible to polymerization, typically through free-radical or addition polymerization pathways, to form a wide array of polymers with diverse properties. These polymers find applications as plasticizers, adhesives, coatings, and in the formation of cross-linked networks.
The versatility of maleate esters stems from the ability to tailor the properties of the resulting polymer by varying the alcohol-derived ester groups. This allows for fine-tuning of characteristics such as flexibility, thermal stability, and chemical resistance to meet the demands of specific applications.
Current Research Landscape Pertaining to Bis(2,2,2-trifluoroethyl)maleate (B1141624)
The lack of specific research on this compound presents a significant opportunity for future investigation. Based on the known properties of fluorinated and maleate esters, it can be hypothesized that this compound could serve as a valuable monomer for the creation of novel fluoropolymers. Such polymers would be expected to exhibit a unique combination of properties, including high thermal stability, chemical inertness, and potentially interesting optical and surface properties. Future research could focus on the polymerization and copolymerization of this compound and the characterization of the resulting materials to unlock their potential in high-performance applications.
Structure
2D Structure
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDZFZLDVZRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116401-64-0 | |
| Record name | 116401-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bis 2,2,2 Trifluoroethyl Maleate and Analogous Fluoroalkyl Esters
Direct Esterification Routes for Maleate (B1232345) Derivatives
Optimization of Reaction Conditions for High Yields
The esterification of maleic anhydride (B1165640) or acid is an equilibrium-limited reaction. To achieve high yields of the desired diester, reaction conditions must be carefully optimized. The process typically begins with the rapid, often uncatalyzed, formation of a monoester, followed by a slower, acid-catalyzed second esterification to yield the final product, bis(2,2,2-trifluoroethyl) maleate. researchgate.net
Key factors influencing the yield include temperature, reactant molar ratio, and the efficient removal of water, a byproduct of the reaction. core.ac.uk Higher reaction temperatures generally accelerate the reaction rate. For instance, studies on similar esterifications show that reactions can be driven to near completion in a few hours at temperatures around 100-150°C. wikipedia.orgajast.net The use of an excess of the alcohol, in this case, 2,2,2-trifluoroethanol (B45653), can shift the equilibrium toward the product side, thereby increasing the conversion of the maleic precursor. ajast.net Furthermore, the continuous removal of water, often accomplished by azeotropic distillation with a solvent like toluene (B28343) or by operating under vacuum, is a crucial strategy to drive the reaction to completion. google.comresearchgate.net
The following table summarizes typical conditions optimized for the esterification of maleic anhydride with various alcohols, illustrating the principles applicable to the synthesis of its trifluoroethyl derivative.
Table 1: Optimized Reaction Conditions for Maleate Ester Synthesis
| Maleic Precursor | Alcohol | Catalyst | Temperature (°C) | Key Findings |
|---|---|---|---|---|
| Maleic Anhydride | Castor Oil | None (Autocatalytic) | 80 - 100 | Reaction is nearly complete within 2 hours at 100°C. wikipedia.org |
| Maleic Anhydride | Methanol (B129727) | H-Y Zeolite | 90 | An optimal methanol to anhydride molar ratio of 3:1 was identified. zbaqchem.com |
| Maleic Acid | n-Butanol | Amberlyst 131H+ | 85 - 90 | Excess n-butanol (10:1 molar ratio) was used to promote high conversion. researchgate.net |
| Maleic Acid | n-Butanol | Sulfuric Acid | 155 - 170 | A two-stage process with initial dehydration followed by pressure distillation was employed. ajast.net |
Comparative Analysis of Catalytic Systems
The choice of catalyst is pivotal for an efficient esterification process. A variety of catalytic systems, both homogeneous and heterogeneous, have been employed for the synthesis of maleate esters.
Homogeneous Catalysts: Traditional mineral acids such as sulfuric acid and p-toluenesulfonic acid are effective and widely used. google.com They operate by protonating the carbonyl oxygen of the maleic precursor, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. However, these catalysts pose significant challenges, including reactor corrosion, difficulties in separation from the product mixture, and the generation of acidic waste. core.ac.uk
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, solid acid catalysts have been extensively investigated. These include:
Ion-Exchange Resins: Sulfonic acid-based resins like Amberlyst-15 and Amberlyst-36 have demonstrated high catalytic activity and can be easily separated from the reaction mixture by simple filtration, allowing for their reuse. core.ac.uk
Zeolites: Materials such as H-Y zeolite offer a structured porous network with acidic sites that can effectively catalyze the esterification. Their performance is dependent on factors like catalyst loading and particle size. zbaqchem.com
Heteropolyacids: Compounds like dodecatungstophosphoric acid supported on clay or other complex titanium-tungsten structures have been shown to be highly active, requiring only small quantities and exhibiting good recyclability. researchgate.net
Dual Catalyst Systems: Some patented processes utilize a combination of a homogeneous and a heterogeneous catalyst to maximize the conversion of the carboxylic acid precursor. rsc.org
Heterogeneous catalysts are generally preferred in industrial applications due to their environmental benefits, reduced corrosion, and simplified product purification processes.
Precursor Chemistry: Synthesis of 2,2,2-Trifluoroethanol Building Blocks
The availability of the key building block, 2,2,2-trifluoroethanol (TFE), is essential for the synthesis of bis(2,2,2-trifluoroethyl) maleate. TFE is produced industrially through several established routes. The primary methods involve the reduction of trifluoroacetic acid derivatives.
One major industrial pathway is the hydrogenation or hydride reduction of trifluoroacetic acid esters or trifluoroacetyl chloride. rsc.orgorganic-chemistry.orgwikipedia.org Another significant method is the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR, where R can be hydrogen or an alkyl group. This process is typically carried out in the presence of a palladium-on-charcoal catalyst, often with a tertiary aliphatic amine like triethylamine (B128534) serving as a co-catalyst. rsc.orgwikipedia.org Alternative processes described in patent literature include liquid-phase catalytic hydrogenation using a nickel catalyst in the presence of an aliphatic tertiary amine co-catalyst, which can yield quantitative amounts of TFE. rsc.org
Derivatization and Structural Modification via Fluoroalkylated Ester Intermediates
Fluoroalkylated esters, such as bis(2,2,2-trifluoroethyl) maleate and its malonate analogue, are valuable intermediates for further chemical transformations, enabling the synthesis of more complex fluorinated molecules.
Carbon Nucleophile Reactivity in Mitsunobu Protocols for Fluoroalkyl Malonates
The Mitsunobu reaction is a powerful tool for forming carbon-carbon bonds via the dehydrative alkylation of a pronucleophile with an alcohol. While simple dialkyl malonates, such as diethyl malonate, are generally poor carbon nucleophiles in this reaction due to their relatively low acidity, their fluoroalkylated counterparts exhibit markedly enhanced reactivity. nih.govrsc.org
Specifically, bis(2,2,2-trifluoroethyl) malonate has been identified as a highly effective carbon pronucleophile in the Mitsunobu reaction. nih.govnih.govnrochemistry.com The strong electron-withdrawing nature of the two trifluoroethyl groups increases the acidity of the methylene (B1212753) protons, facilitating deprotonation and subsequent alkylation. This allows for the efficient mono-alkylation of the malonate with a range of primary and some secondary alcohols under mild conditions. nih.govrsc.org Furthermore, the resulting monoalkylated product can undergo a second dehydrative alkylation to yield dialkylated products in good to excellent yields. rsc.orgnih.gov Research has shown that using a reagent combination of 1,1′-(azodicarbonyl)dipiperidine (ADDP) and a phosphine (B1218219) like triphenylphosphine (B44618) (Ph₃P) or tributylphosphine (B147548) (Bu₃P) can lead to significantly improved yields. nih.gov
Table 2: Mitsunobu Alkylation of Bis(2,2,2-trifluoroethyl) Malonate
| Alcohol | Reagents | Product | Yield (%) |
|---|---|---|---|
| Cinnamyl alcohol | ADDP, Ph₃P | Monoalkylated | 85 |
| Geraniol | ADDP, Ph₃P | Monoalkylated | 82 |
| 1-Octanol | ADDP, Bu₃P | Monoalkylated | 90 |
| Benzyl alcohol | ADDP, Ph₃P | Monoalkylated | 87 |
Data sourced from Organic Letters, 2002, 4, 3843-3845. nih.gov
Cycloaddition Reactions for Novel Fluoroalkylated Cyclic Esters (e.g., Cyclopropane (B1198618) Dicarboxylates)
Bis(2,2,2-trifluoroethyl) maleate, as an electron-deficient alkene, is a suitable substrate for various cycloaddition reactions to form novel cyclic structures, particularly cyclopropanes. The synthesis of cyclopropane rings is a cornerstone of organic chemistry, and several methods are applicable to electron-poor olefins. rsc.org
One prominent method is the reaction with diazo compounds, often catalyzed by transition metals like rhodium or copper. wikipedia.org While the cyclopropanation of electron-deficient alkenes is considered challenging due to the electrophilic nature of the intermediate metal carbene, specialized rhodium catalysts have been developed that facilitate highly enantioselective cyclopropanations of substrates like acrylates and fumarates. organic-chemistry.orgwikipedia.org
Another powerful strategy is the Johnson-Corey-Chaykovsky reaction. adichemistry.com This reaction involves the use of sulfur ylides. Specifically, stabilized ylides such as dimethyloxosulfonium methylide (Corey's ylide) react with α,β-unsaturated esters and other Michael acceptors via a conjugate 1,4-addition, followed by an intramolecular ring-closure to furnish the corresponding cyclopropane. wikipedia.orgpku.edu.cn This method is highly effective for generating cyclopropanes from electron-deficient double bonds and avoids the direct use of potentially explosive diazo compounds. pku.edu.cn These established protocols for related electron-poor systems provide a clear pathway for the conversion of bis(2,2,2-trifluoroethyl) maleate into bis(2,2,2-trifluoroethyl) cyclopropane-1,2-dicarboxylate and other unique fluoroalkylated cyclic esters.
Synthesis of Fluoroalkyl Phosphonates and Related Organophosphorus Compounds
The introduction of fluoroalkyl groups into organophosphorus compounds, particularly phosphonates, imparts unique chemical and physical properties, making them valuable in various fields of chemistry and material science. The synthetic strategies for creating these molecules are diverse, often involving classic phosphorus chemistry reactions adapted for fluorinated substrates. These methods are analogous to those that could be employed for the synthesis of esters like bis(2,2,2-trifluoroethyl)maleate (B1141624), where trifluoroethanol is a key building block. Key methodologies include the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, transesterification, and additions to carbonyl groups.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. This method is widely applicable for synthesizing fluoroalkyl phosphonates. For instance, dimethyl methylphosphonate (B1257008) can be generated from the methyl iodide-catalyzed rearrangement of trimethylphosphite. wikipedia.org This reaction has been adapted for more complex, fluorinated systems. A notable example is the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, which is achieved through the Arbuzov reaction of tris(2,2,2-trifluoroethyl)phosphite with 2-bromo-N-methoxy-N-methylacetamide. nih.gov This demonstrates the reaction's utility in incorporating the bis(2,2,2-trifluoroethyl)phosphonate moiety.
Convenient syntheses of functionalized bis(2,2,2-trifluoroethyl) phosphonates have also been developed from tris(2,2,2-trifluoroethyl) phosphite using N-chloromethylamino carboxylic acids and various carbonyl compounds. researchgate.net These resulting compounds, which contain both N-amidomethyl and phosphoryl groups, are of interest for their potential as extractants and polydentate chelating ligands. researchgate.net
Table 1: Examples of Michaelis-Arbuzov Reactions for Fluoroalkyl Phosphonate (B1237965) Synthesis
| Phosphite Reagent | Alkylating Agent | Product | Reference |
|---|---|---|---|
| Tris(2,2,2-trifluoroethyl)phosphite | 2-bromo-N-methoxy-N-methylacetamide | N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide | nih.gov |
| Trimethylphosphite | Methyl iodide (catalyst) | Dimethyl methylphosphonate | wikipedia.org |
Horner-Wadsworth-Emmons (HWE) and Related Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated compounds. nih.gov It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. This methodology has been extended to the synthesis of fluorinated phosphonates. A general synthesis for α-fluorovinylphosphonates is provided by the Wadsworth-Emmons condensation of tetra-alkyl fluoromethylenebisphosphonates with aldehydes and ketones. rsc.org This reaction often shows useful stereoselectivity, favoring the less sterically hindered alkene product. rsc.org
Furthermore, an efficient method for preparing methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate has been established, which is a key reagent for the stereoselective synthesis of (E)-α-bromoacrylates via an HWE-type reaction. scite.ai Diethyl fluoronitromethylphosphonate has also been developed as a novel reagent for the Horner reaction with aldehydes. uochb.cz
Table 2: Horner-Wadsworth-Emmons Reactions in Fluoroalkyl Phosphonate Chemistry
| Phosphonate Reagent | Carbonyl Compound | Product Type | Reference |
|---|---|---|---|
| Tetra-alkyl fluoromethylenebisphosphonates | Aldehydes, Ketones | α-Fluorovinylphosphonates | rsc.org |
| Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate | Aldehydes | (E)-α-Bromoacrylates | scite.ai |
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, and it stands as one of the most reliable methods for synthesizing α-hydroxyphosphonates. nih.gov This reaction has been successfully applied to fluorinated carbohydrate-derived building blocks to create α-hydroxy β-fluoro/β-trifluoromethyl and unsaturated phosphonates. nih.gov The general procedure involves mixing the dialkyl phosphite and the aldehyde, often with a base catalyst like triethylamine (TEA), and stirring at room temperature. nih.gov
Transesterification of Fluoroalkyl Phosphonates
Transesterification is another significant route for modifying phosphonate esters. Bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP) has emerged as a particularly useful starting material for this purpose. mdpi.com A microwave-assisted synthesis allows for the straightforward alcoholysis of BTFEP under additive-free conditions to produce a variety of dialkyl and cyclic H-phosphonates. mdpi.com This method is attractive due to its short reaction times and the use of stoichiometric amounts of alcohol. mdpi.com The versatility of BTFEP allows for the synthesis of both homo- and hetero-disubstituted dialkyl H-phosphonates, where the reaction proceeds through a mono-substituted intermediate. mdpi.com
Table 3: Synthesis of H-Phosphonates via Transesterification of BTFEP
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP) | Various monohydric alcohols | Microwave irradiation | Homo- and hetero-di-substituted dialkyl H-phosphonates | mdpi.com |
Other Synthetic Approaches
Several other methods contribute to the synthesis of fluoroalkyl phosphonates.
From Alkylphosphonic Dichlorides: Twenty different bis(fluoroalkyl) alkylphosphonates have been prepared by treating alkylphosphonic dichlorides with the corresponding fluorinated alcohols, achieving yields between 28–69%. researchgate.net
From Fluorinated Carbanions: A general synthesis of functionalized α-fluoroalkylphosphonates can be achieved by reacting the carbanion of a dialkyl fluoromethylphosphonate with various electrophiles, including aldehydes, ketones, and alkyl halides. rsc.org
From Tris(2,2,2-trifluoroethyl) phosphite: Besides the Arbuzov reaction, tris(2,2,2-trifluoroethyl) phosphite is a precursor for bis(2,2,2-trifluoroethyl)phosphonoalkynes, which are effective dienophiles in Diels-Alder reactions to form vinyl and aryl phosphonates. ysu.edu
The development of these varied synthetic routes allows for the targeted design of fluoroalkyl phosphonates and related organophosphorus compounds with specific properties, leveraging the unique characteristics of the trifluoroethyl group and other fluorinated moieties.
Chemical Reactivity and Mechanistic Investigations of Bis 2,2,2 Trifluoroethyl Maleate
Stereochemical Transformations: Maleate (B1232345) to Fumarate (B1241708) Isomerization Dynamics
The isomerization of maleates (cis-isomers) to their more thermodynamically stable fumarate (trans-isomers) counterparts is a well-documented transformation. This process can be initiated thermally or through catalysis. In the context of bis(2,2,2-trifluoroethyl)maleate (B1141624), the bulky and highly electronegative trifluoroethyl groups are expected to play a significant role in the dynamics of this isomerization.
The isomerization process in unsaturated polyesters has been shown to be influenced by the steric hindrance of the alcohol component. datapdf.com For this compound, the steric bulk of the two trifluoroethyl groups could potentially hinder the rotational freedom around the carbon-carbon double bond, thereby affecting the rate of isomerization compared to less hindered dialkyl maleates.
The mechanism for enzyme-catalyzed maleate isomerization often involves a nucleophilic attack by a cysteine residue at the double bond, leading to a covalent intermediate that allows for rotation before the fumarate is released. nih.govwikipedia.org While non-enzymatic isomerization follows a different path, the principle of breaking and reforming the pi-bond is central.
Illustrative Data: Isomerization of this compound to its Fumarate Isomer
| Time (hours) | Conversion to Fumarate (%) |
|---|---|
| 1 | 15 |
| 2 | 28 |
| 4 | 45 |
| 8 | 62 |
| 16 | 75 |
| 24 | 85 |
Note: The data in this table is illustrative and represents a hypothetical thermal isomerization profile. Actual experimental values may vary.
Exploration of Electron-Deficient Olefin Reactivity in Conjugate Additions
The carbon-carbon double bond in maleate esters is electron-deficient due to the presence of two adjacent ester groups. This deficiency is significantly amplified in this compound. The strong electron-withdrawing nature of the trifluoromethyl groups in the ester moieties further polarizes the C=C bond, making it a highly reactive Michael acceptor for conjugate addition reactions with a variety of nucleophiles.
This enhanced electrophilicity facilitates reactions with soft nucleophiles, such as amines, thiols, and carbanions, under milder conditions than those required for non-fluorinated maleates. The reaction mechanism involves the nucleophilic attack at one of the olefinic carbons, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the addition product.
Comparative Reactivity Studies of Fluorinated vs. Non-Fluorinated Maleate Esters
A direct comparison between this compound and its non-fluorinated analog, diethyl maleate, highlights the profound impact of fluorination on chemical reactivity.
Electrophilicity: The electron-withdrawing trifluoroethyl groups in the fluorinated ester render the double bond significantly more electrophilic than in the non-fluorinated counterpart. This leads to faster reaction rates in nucleophilic conjugate additions.
Hydrolytic Stability: Fluorinated esters are generally more susceptible to hydrolysis than their non-fluorinated analogs. nih.gov The increased positive charge on the carbonyl carbon in this compound makes it more prone to nucleophilic attack by water, leading to faster hydrolysis under both acidic and basic conditions.
Illustrative Data: Comparative Rate of Conjugate Addition with a Thiol Nucleophile
| Maleate Ester | Relative Reaction Rate |
|---|---|
| Diethyl maleate | 1 |
| This compound | 15 |
Note: The data in this table is illustrative and represents a hypothetical comparison of reaction rates. Actual experimental values may vary.
Investigations into Ester Cleavage and Transesterification Pathways
The cleavage of the ester bonds in this compound can occur through several pathways, most notably hydrolysis and transesterification.
Ester Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, which is the hydrolysis of the ester to form the corresponding carboxylate salt and 2,2,2-trifluoroethanol (B45653). The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The subsequent elimination of the trifluoroethoxide leaving group is facilitated by its stability, which is enhanced by the electron-withdrawing fluorine atoms. The reaction is essentially irreversible as the resulting carboxylate is deprotonated.
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack by water. This is a reversible process, and the equilibrium can be shifted by controlling the concentration of water.
Transesterification: this compound can undergo transesterification in the presence of another alcohol and a catalyst (acid or base). This reaction involves the substitution of the 2,2,2-trifluoroethanol moiety with the new alcohol. The use of bis(2,2,2-trifluoroethyl) phosphonate (B1237965) as a precursor for transesterification reactions has been demonstrated, highlighting the utility of the trifluoroethyl group as a good leaving group in such transformations. mdpi.com
Polymerization Science and Polymeric Material Development Incorporating Bis 2,2,2 Trifluoroethyl Maleate
Homopolymerization Studies
The ability of a monomer to polymerize with itself is a fundamental aspect of its reactivity. However, the homopolymerization of 1,2-disubstituted alkenes, such as maleates, is often challenging.
Kinetics and Mechanism of Bis(2,2,2-trifluoroethyl)maleate (B1141624) Homopolymerization
Specific kinetic and mechanistic studies on the homopolymerization of this compound are not extensively detailed in available research. Generally, maleate (B1232345) derivatives exhibit very low reactivity in radical homopolymerization. This is attributed to significant steric hindrance around the double bond caused by the two bulky ester groups, which impedes the approach of a propagating radical. Furthermore, the propagating radical derived from a maleate monomer is relatively stable, which reduces its propensity to add to another sterically hindered monomer molecule. It is known that maleic anhydride (B1165640), a related monomer, also does not readily homopolymerize under typical radical conditions.
Influence of Reaction Parameters on Polymer Microstructure
Given the difficulty in achieving high molecular weight homopolymers from maleates, there is limited information on the influence of reaction parameters on the microstructure of poly(this compound). For the limited polymerization that might occur, parameters such as initiator concentration, temperature, and solvent could theoretically influence the degree of polymerization and end-group formation, but achieving a well-defined microstructure remains a significant synthetic challenge.
Copolymerization Behavior with Diverse Monomers
Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to circumvent the low homopolymerizability of monomers like maleates and to tailor the properties of the final polymer.
Free Radical Copolymerization Strategies and Monomer Reactivity Ratios
Free radical copolymerization is a versatile method for incorporating maleate units into a polymer chain. The behavior of this process is described by the terminal model, which uses monomer reactivity ratios (r₁ and r₂) to predict the composition of the resulting copolymer. tulane.edu The reactivity ratio is the ratio of the rate constant for a propagating radical adding its own type of monomer to the rate constant for it adding the comonomer. tulane.edu
If r₁ > 1, the radical M₁• prefers to add M₁.
If r₁ < 1, the radical M₁• prefers to add the other monomer, M₂.
If r₁ and r₂ are both close to 0, an alternating copolymer is formed. tulane.edu
If r₁r₂ = 1, the copolymerization is ideal, and the monomer units are randomly incorporated. tulane.edu
While specific reactivity ratios for this compound are not readily found, data from analogous systems provide insight. For example, in the radical copolymerization of styrene (B11656) (M₁) with maleic acid ethyl ester (M₂), the reactivity ratios were found to be r₁ = 0.13 and r₂ = 0.035, indicating a strong tendency for alternation. kpi.ua In another study involving a fluorinated methacrylate (B99206), 2,2,2-trifluoroethyl methacrylate (MATRIFE), copolymerized with 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE), the reactivity ratios were r(MATRIFE) = 1.52 ± 0.03 and r(FATRICE) = 0.61 ± 0.03, showing that the MATRIFE radical preferentially adds its own monomer. researchgate.net These examples highlight that this compound would be expected to readily copolymerize with electron-donating monomers, likely with a high degree of alternation.
Table 1: Monomer Reactivity Ratios for Analogous Systems
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics | Reference |
|---|---|---|---|---|---|
| Styrene | Maleic acid ethyl ester | 0.13 | 0.035 | Tendency to form alternating copolymers. | kpi.ua |
| 2,2,2-Trifluoroethyl methacrylate (MATRIFE) | 2,2,2-Trichloroethyl α-fluoroacrylate (FATRICE) | 1.52 | 0.61 | Statistical copolymer, MATRIFE is more reactive. | researchgate.net |
| Isobornyl acrylate (B77674) | Methyl methacrylate | 0.52 | 1.31 | Statistical copolymer. | researchgate.net |
| Methyl α-fluoroacrylate | Styrene | 0.15 | 0.62 | Statistical copolymer. | researchgate.net |
Controlled/Living Polymerization Techniques (e.g., RAFT Polymerization) Applied to Fluoroalkyl Acrylates and Methacrylates as Analogues
Controlled/living polymerization (CLP) methods enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net Among these, Reversible Addition-Fragmention chain Transfer (RAFT) polymerization is particularly versatile and compatible with a wide range of functional monomers, including fluorinated ones. researchgate.netfluorine1.ru
The RAFT process utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, establishing an equilibrium between active propagating chains and dormant species. fluorine1.ru This allows for the synthesis of well-defined fluoropolymers. While direct application to this compound is not widely reported, extensive research on analogous fluoroalkyl acrylates and methacrylates demonstrates the potential of this technique.
Studies have shown the successful RAFT polymerization of various fluorinated monomers like 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) and pentafluorophenyl methacrylate (PFMA). rsc.orgacs.org For instance, amphiphilic block copolymers of poly(ethylene glycol) methyl ether methacrylate (PEGMA) and HFBA have been synthesized using a macro-RAFT agent, resulting in well-defined block copolymers that self-assemble into micelles in aqueous solution. rsc.org In other work, novel fluorinated CTAs have been designed to prepare polymers with fluorine labels at the chain ends, allowing for precise monitoring of the polymerization process by ¹⁹F NMR spectroscopy. acs.orgnih.gov These approaches provide a pathway for creating sophisticated polymer structures, such as block copolymers, with fluorine-containing segments. researchgate.netnih.govbohrium.com
Table 2: Examples of Controlled/Living Polymerization of Fluorinated Monomers
| Monomer | Polymerization Technique | Key Findings | Reference |
|---|---|---|---|
| Semifluorinated methylacrylic monomers | PET-RAFT | Controlled polymerization under NIR light using a fluorinated photocatalyst. | nih.gov |
| Pentafluorophenyl Methacrylate (PFMA) | RAFT | Synthesis of reactive polymers with fluorine end-labels using fluorinated CTAs. | acs.orgnih.gov |
| 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate (HFBA) | RAFT | Preparation of well-defined amphiphilic block copolymers (PPEGMA-b-PHFBA). | rsc.org |
| Fluorinated (meth)acrylates | ATRP | Successful polymerization in supercritical CO₂ using a fluoroalkyl-substituted ligand. | researchgate.net |
Biocatalytic Polymerization via Enzymatic Polytransesterification with Fluorinated Diesters
Biocatalytic methods offer a green and highly selective alternative to traditional polymerization techniques. nih.gov Enzymatic polytransesterification, often catalyzed by lipases, can be used to synthesize polyesters under mild conditions.
Research into the biocatalytic synthesis of fluorinated polyesters has demonstrated the viability of this approach for fluorinated diesters. nih.gov In one study, the immobilized lipase (B570770) from Candida antarctica, Novozym 435, was shown to be effective in catalyzing the polycondensation of fluorinated diols with activated diesters. nih.gov The study investigated various reaction parameters, finding that polymer molecular weight increased steadily over time, leveling off after about 30 hours. nih.gov A key factor limiting the chain growth was the enzyme's specificity, which favored shorter chain fluorinated diols. However, by using a fluorinated diol with an additional methylene (B1212753) spacer between the fluorine atoms and the hydroxyl group, the weight average molecular weight of the resulting polyester (B1180765) increased significantly to 8,094 g/mol . nih.gov This demonstrates that enzymatic polymerization is a promising route for creating fluorinated polyesters from diester monomers like this compound, provided the enzyme and reaction conditions are carefully optimized. elsevierpure.com
Elucidation of Structure-Property Relationships in this compound-Derived Polymers
A critical aspect of polymer science is understanding the relationship between a polymer's chemical structure and its macroscopic properties. For polymers derived from this compound, it is hypothesized that the incorporation of the trifluoroethyl groups would impart unique and valuable characteristics. The high electronegativity and low polarizability of fluorine atoms typically lead to reduced intermolecular forces, which can influence properties such as solubility, thermal stability, and surface energy.
In the case of copolymers, the arrangement and molar ratio of this compound units alongside other comonomers would be expected to allow for the fine-tuning of material properties. For instance, copolymerization with monomers that enhance chain flexibility could lead to novel elastomers with high chemical resistance. Conversely, copolymerization with rigid monomers might produce high-strength, low-friction materials.
A systematic investigation would be required to establish these relationships. This would involve the synthesis of a series of polymers with varying compositions and the subsequent characterization of their thermal, mechanical, and optical properties. The data from such studies would be crucial for predicting the performance of materials incorporating this fluorinated maleate and for designing polymers tailored to specific applications. However, at present, such detailed studies and the corresponding data tables are not available in the reviewed literature.
Design and Synthesis of Advanced Fluorinated Polymer Architectures (e.g., Diblock Copolymers)
The synthesis of advanced polymer architectures, such as diblock copolymers, offers a pathway to creating materials with microphase-separated morphologies and a combination of properties not achievable in random copolymers or homopolymers. The incorporation of this compound into such architectures is an area of significant research interest, though specific examples in the literature are lacking.
Diblock copolymers consisting of a poly(this compound) block and a contrasting block (e.g., a hydrophilic or a more flexible polymer) could self-assemble into a variety of nanostructures, such as lamellae, cylinders, or spheres. These structures could find applications in fields ranging from nanopatterning to drug delivery. The design of such copolymers would necessitate controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to achieve well-defined block lengths and low dispersity.
While the principles of designing such fluorinated polymer architectures are well-established, their specific application to this compound has not been documented in the available scientific reports. Research in this area would involve the synthesis and characterization of these complex polymers, including detailed studies of their self-assembly behavior and resulting material properties.
Advanced Spectroscopic and Analytical Characterization in Research
Chromatographic Methods for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are indispensable in the analysis of Bis(2,2,2-trifluoroethyl)maleate (B1141624) and its polymeric derivatives. These methods are crucial for assessing the purity of the monomer and for determining the molecular weight and dispersity of the resulting polymers, which are key indicators of the polymerization process's success and the material's final properties.
Gas Chromatography (GC) for Monomer Analysis
Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds, making it highly suitable for assessing the purity of the this compound monomer. The method's simplicity, safety, and cost-effectiveness contribute to its broad application. nih.gov In a typical GC analysis, a small sample of the monomer is vaporized and injected into the head of a chromatographic column. An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coated on the inside of the column.
For the analysis of fluorinated compounds like this compound, derivatization can sometimes be employed to enhance volatility and detection, although the inherent volatility of this monomer may not always necessitate it. nih.govnih.gov The choice of column is critical for achieving good resolution. A common choice for residual monomer determination is a DB-5 column, which offers a good balance of polarity for separating a variety of organic compounds. regulations.gov
The conditions for a GC analysis are carefully controlled to ensure reproducible results. Key parameters include the injection port temperature, the temperature program of the column oven, the flow rate of the carrier gas, and the type of detector used. regulations.gov A flame ionization detector (FID) is often used for the quantification of organic analytes due to its high sensitivity and wide linear range. regulations.gov
Table 1: Illustrative GC Parameters for Monomer Purity Analysis
| Parameter | Example Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Port Temperature | 250 °C |
| Oven Temperature Program | Initial 50°C, ramp to 280°C |
| Detector Temperature | 300 °C |
This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions would be optimized for the specific instrument and sample.
The resulting chromatogram provides a peak for each component in the sample, with the area of the peak being proportional to the concentration of that component. By comparing the retention time of the main peak to that of a known standard, the identity of this compound can be confirmed. The purity is then calculated by comparing the area of the monomer peak to the total area of all peaks in the chromatogram.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the preferred method for characterizing the molecular weight distribution of polymers derived from this compound. unt.edu This technique separates molecules based on their hydrodynamic volume in solution. polyanalytik.com The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel beads. unt.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. unt.edu Smaller molecules can permeate the pores to varying extents, leading to a longer retention time. unt.edu
The successful GPC analysis of poly(this compound) relies on several factors, including the choice of solvent, column, and calibration standards. polyanalytik.com Tetrahydrofuran (THF) is a common solvent for GPC analysis of many polymers. unt.edunih.gov The selection of GPC columns is based on the expected molecular weight range of the polymer. researchgate.net For polymers with a broad molecular weight distribution, a series of columns with different pore sizes may be used to achieve optimal separation. windows.net
Calibration of the GPC system is crucial for obtaining accurate molecular weight data. This is typically done using polymer standards with known molecular weights and narrow molecular weight distributions, such as polystyrene or poly(methyl methacrylate). polymerchar.com The output from the GPC is a chromatogram that shows the distribution of molecular sizes in the polymer sample. From this data, several important parameters can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, which is often desirable in controlled polymerization reactions. nih.gov
Table 2: Representative GPC Data for Poly(this compound)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer Batch A | 45,000 | 58,500 | 1.30 |
| Polymer Batch B | 52,000 | 65,000 | 1.25 |
| Polymer Batch C | 48,000 | 62,400 | 1.30 |
This table contains hypothetical data for illustrative purposes. The actual molecular weights and PDI would depend on the specific polymerization conditions.
The combination of NMR and GPC analyses provides a comprehensive understanding of the polymerization of this compound, demonstrating how molecular weight increases with monomer consumption and allowing for the control of the final polymer properties by adjusting reaction parameters. nih.gov
Applications and Performance Enhancement of Bis 2,2,2 Trifluoroethyl Maleate in Advanced Materials
Formulation in High-Performance Coatings and Adhesive Systems
While specific data for Bis(2,2,2-trifluoroethyl)maleate (B1141624) in coatings and adhesives is limited in publicly available research, the properties of analogous fluorinated monomers, such as 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), provide strong indications of its potential benefits. polysciences.comnbinno.com Fluorinated compounds are known for enhancing weatherability, chemical resistance, and adhesion. polysciences.com TFEMA, for instance, is valued in high-performance coatings, adhesives, and surface treatments for these very reasons. polysciences.com It imparts water and oil repellency to textile and leather finishes and improves chemical resistance and adhesion to low-energy surfaces in adhesives and sealants. polysciences.com
Crosslinking Mechanisms and Durability Enhancement
The maleate (B1232345) group in this compound is a key functional group that can participate in various crosslinking reactions. One common mechanism is the Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds. In polymer chemistry, this reaction can be used to create crosslinked polymer networks, enhancing the material's durability and thermal stability. For example, polymer brushes have been crosslinked using bis(2-maleimidoethyl) disulfide through a Diels-Alder reaction, creating a responsive material. researchgate.net
The incorporation of fluorinated monomers like this compound into a polymer matrix can significantly enhance the durability of the final product. The strong carbon-fluorine bond imparts high thermal and chemical stability. In dental composites, the partial substitution of traditional monomers with 2,2,2-trifluoroethyl methacrylate (TFEMA) has been shown to decrease water solubility and volumetric shrinkage, leading to a more durable material. nih.gov
Development of Specialty Materials with Enhanced Thermal and Chemical Resistance
The presence of trifluoroethyl groups in this compound is a strong indicator of its utility in creating materials with exceptional thermal and chemical resistance. Fluoropolymers are well-regarded for their stability in harsh environments. The introduction of fluorinated monomers into a polymer backbone can significantly elevate the material's performance characteristics. For example, 2,2,2-trifluoroethyl methacrylate is known to enhance the thermal and chemical stability of specialty polymers. polysciences.com Similarly, 2,2,2-trifluoroethyl acrylate (B77674) is used in industrial and aerospace coatings to provide high-performance protection against demanding environments. polysciences.com
Engineering of Optical Materials with Tailored Refractive Indices and Surface Energies
Fluorinated polymers are known for their low refractive indices and low surface energies, properties that are highly desirable in the engineering of advanced optical materials. The incorporation of fluorine atoms into a polymer matrix lowers its refractive index. For instance, polymers containing 2,2,2-trifluoroethyl methacrylate are noted for their reduced refractive index of 1.361. polysciences.com This property is crucial in applications such as anti-reflective coatings and optical fibers.
The low surface tension of fluorinated monomers like 2,2,2-trifluoroethyl methacrylate allows them to wet and spread over surfaces with ease, a critical property for creating uniform coatings. nbinno.com This, combined with their hydrophobicity, makes them suitable for applications requiring water resistance, such as in protective coatings for optical components. nbinno.com
Investigations into Advanced Energy Storage Systems (Analogies from Bis(2,2,2-trifluoroethyl) Carbonate as Electrolyte Components)
While direct research on this compound in energy storage is not widely documented, significant insights can be drawn from its close analog, Bis(2,2,2-trifluoroethyl) carbonate (TFEC). TFEC has been extensively studied as a co-solvent in electrolytes for lithium-ion batteries, where it offers several advantages. rsc.orgresearchgate.net
Fluorinated electrolytes, in general, exhibit improved electrochemical stability against both the anode and cathode, particularly at high voltages. researchgate.netfluoridealert.org The strong electron-withdrawing nature of the fluorine atoms contributes to this enhanced stability. acs.org TFEC, when used as a co-solvent, has been shown to achieve comparable or even superior electrochemical performance to standard electrolytes, with capacity retention of up to 90% after 200 cycles in some studies. rsc.orgresearchgate.net
A key benefit of fluorinated electrolytes is the formation of a stable and protective solid electrolyte interphase (SEI) on the electrode surfaces. sigmaaldrich.comsigmaaldrich.com This SEI layer, often rich in lithium fluoride (B91410) (LiF), helps to suppress the decomposition of the electrolyte and the dissolution of transition metal ions from the cathode, thereby improving the long-term cycling stability of the battery. nih.govresearchgate.net For instance, the use of a fluorine-rich electrolyte in NMC811||Silicon Oxide-Graphite cells resulted in a high capacity retention of over 92% after 100 cycles at a high cutoff voltage. researchgate.net
Furthermore, fluorinated compounds like TFEC can act as flame retardants, enhancing the safety of lithium-ion batteries. sigmaaldrich.comacs.org Electrolytes containing a significant volume of TFEC have demonstrated non-flammable properties. sigmaaldrich.com The use of another related compound, bis(2,2,2-trifluoroethyl) ether (BTFE), as a co-solvent has been shown to mitigate self-discharge in lithium-sulfur batteries by forming a robust protective film on the anode. psu.edunih.gov
The table below summarizes the key properties and applications of Bis(2,2,2-trifluoroethyl) carbonate as an electrolyte component, offering a strong analogy for the potential of this compound in similar applications.
| Property | Benefit in Energy Storage (based on TFEC analogy) | Supporting Findings |
| High Oxidative Stability | Enables operation at higher voltages, leading to increased energy density. fluoridealert.org | Fluorinated solvents are more resistant to oxidation at voltages of 4.3-4.5V compared to conventional organic electrolytes. fluoridealert.org |
| Formation of a Stable SEI | Suppresses electrolyte decomposition and transition metal dissolution, improving cycling stability. nih.govresearchgate.net | Fluorine-rich electrolytes form a stable, thin, and uniform SEI, leading to high capacity retention. researchgate.net |
| Flame Retardancy | Enhances the safety of the battery by reducing the flammability of the electrolyte. sigmaaldrich.comacs.org | Electrolytes with over 60% v/v of DFDEC (a similar compound) are non-flammable. sigmaaldrich.com |
| Improved Cycle Performance | Leads to longer battery life and sustained capacity over many charge-discharge cycles. rsc.orgresearchgate.net | Cells with TFEC co-solvent showed up to 90% capacity retention after 200 cycles. rsc.orgresearchgate.net |
Theoretical and Computational Chemistry Approaches for Bis 2,2,2 Trifluoroethyl Maleate Systems
Quantum Mechanical Studies of Electronic Structure, Conformation, and Reactivity Pathways
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are fundamental to understanding the intrinsic properties of the Bis(2,2,2-trifluoroethyl)maleate (B1141624) monomer. These ab initio approaches solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic landscape and geometry.
Electronic Structure: DFT calculations can elucidate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. For this compound, these calculations reveal the influence of the electron-withdrawing trifluoroethyl groups on the electron-poor maleate (B1232345) double bond. This information is crucial for predicting the molecule's reactivity in polymerization and other chemical reactions.
Conformation: The flexibility of the ester linkages and the trifluoroethyl groups allows for multiple conformational isomers. QM methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. Understanding the preferred conformation in the gaseous phase or in solution is essential for interpreting experimental data and for building accurate models for larger systems, such as polymers.
Reactivity Pathways: QM calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For the polymerization of this compound, these studies can identify the transition states and activation energies for initiation, propagation, and termination steps. This allows for a mechanistic understanding of the polymerization process and can help in optimizing reaction conditions.
| Computational Method | Key Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, electrostatic potential | Predicts reactivity, sites for electrophilic/nucleophilic attack |
| Hartree-Fock (HF) | Molecular orbital theory, initial guess for more advanced methods | Provides a fundamental understanding of electronic structure |
| Conformational Analysis | Relative energies of conformers, rotational barriers | Determines the most stable 3D structure of the monomer |
| Transition State Theory | Activation energies, reaction pathways | Elucidates the mechanism of polymerization and other reactions |
Molecular Dynamics Simulations of Polymer Chain Behavior and Interfacial Phenomena
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of large assemblies of molecules, such as polymer chains and their interactions with other materials. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and bulk properties.
For poly(this compound), MD simulations can provide insights into:
Polymer Chain Behavior: The conformation and dynamics of individual polymer chains in the melt or in solution can be simulated. This includes studying the chain's radius of gyration, end-to-end distance, and segmental motion. These simulations help in understanding the relationship between the monomer structure and the macroscopic properties of the polymer, such as its viscosity and mechanical strength.
Interfacial Phenomena: The behavior of the fluorinated polyester (B1180765) at interfaces is critical for applications such as coatings and composites. MD simulations can model the interaction of the polymer with various surfaces (e.g., solid substrates, air). These simulations can predict properties like surface tension, adhesion energy, and the orientation of polymer chains at the interface. The presence of the trifluoromethyl groups is expected to lead to low surface energy, a key property that can be quantified through these simulations.
| Simulation Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters describing the potential energy of the system | OPLS-AA, AMBER, CHARMM |
| Ensemble | Statistical mechanics framework for the simulation | NVT (constant volume, temperature), NPT (constant pressure, temperature) |
| Time Step | The interval between successive calculations of forces and positions | 1-2 femtoseconds (fs) |
| Simulation Time | The total duration of the simulation | Nanoseconds (ns) to microseconds (µs) |
In Silico Prediction of Monomer Reactivity Ratios and Polymerization Outcomes
The copolymerization of this compound with other monomers is a key strategy for tuning the properties of the resulting polymer. Predicting the outcome of such copolymerizations is a significant challenge that can be addressed using computational methods.
Monomer Reactivity Ratios: These ratios (r1 and r2) determine the composition of the copolymer chain. In silico methods, including Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, can be used to predict these ratios based on the chemical structures of the monomers. These models are trained on large datasets of experimentally determined reactivity ratios and use molecular descriptors (e.g., electronic, steric, and topological) to make predictions. For a fluorinated monomer like this compound, descriptors that capture the electronic effects of the fluorine atoms would be particularly important.
Polymerization Outcomes: Beyond reactivity ratios, computational models can predict other important polymerization outcomes, such as the copolymer composition, sequence distribution, and molecular weight distribution. Kinetic Monte Carlo simulations, for instance, can model the stochastic nature of polymerization reactions and provide detailed information about the resulting polymer microstructure.
Computational Design of Novel Fluorinated Maleate Monomers
Computational chemistry plays a crucial role in the rational design of new monomers with desired properties. By establishing structure-property relationships, researchers can systematically modify the chemical structure of a monomer and predict the impact on the resulting polymer's characteristics.
For the design of novel fluorinated maleate monomers, computational approaches can be used to:
Screen Candidate Monomers: A virtual library of potential monomers can be created by systematically varying the substituents on the maleate backbone or the structure of the fluorinated alcohol.
Predict Properties: Quantum mechanical calculations can be used to predict the electronic properties and reactivity of these new monomers. Molecular dynamics simulations can then be employed to predict the bulk properties of the corresponding hypothetical polymers.
Optimize for Target Properties: By correlating the predicted properties with the monomer structures, it is possible to identify promising candidates for synthesis and experimental validation. This in silico screening process can significantly accelerate the discovery of new materials with improved performance characteristics, such as enhanced thermal stability, specific optical properties, or tailored surface energies.
Emerging Research Frontiers and Future Perspectives
Advancements in Sustainable and Green Chemistry Approaches for Fluoroalkyl Ester Synthesis
The synthesis of fluoroalkyl esters like Bis(2,2,2-trifluoroethyl)maleate (B1141624) is undergoing a green transformation, moving away from harsh traditional methods towards more environmentally benign processes. Research is actively exploring pathways that reduce energy consumption, minimize hazardous waste, and utilize renewable resources.
A key focus is the development of novel catalytic systems. For instance, the esterification of maleic anhydride (B1165640) with 2,2,2-trifluoroethanol (B45653), the direct precursors to this compound, is being optimized using solid acid catalysts or enzymatic processes to replace corrosive liquid acids. researchgate.net Furthermore, researchers are investigating solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical carbon dioxide. man.ac.ukrsc.org These approaches not only reduce the environmental impact but can also lead to higher yields and easier product purification.
Another promising frontier is the use of flow chemistry. Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, which can be crucial for handling the high reactivity of some fluorinated compounds. This technology has been successfully applied to the direct transesterification for preparing similar compounds like bis(2,2,2-trifluoroethyl) methylphosphonate (B1257008) at high temperatures and pressures in a highly diluted reaction mixture, showcasing a potential green process. figshare.comfigshare.com Light-driven, transition-metal-free reactions are also emerging as a powerful tool for creating C-F bonds and fluoroalkyl groups, offering a milder and more sustainable alternative to traditional methods. acs.orgnih.gov
| Synthesis Approach | Key Features & Advantages | Relevant Compounds |
| Catalytic Esterification | Use of solid acids or enzymes; reduces corrosion and waste. researchgate.net | Maleic anhydride, 2,2,2-trifluoroethanol |
| Green Solvents | Use of ionic liquids or supercritical CO2; less toxic, often recyclable. man.ac.ukrsc.org | General fluoropolymer synthesis |
| Flow Chemistry | Precise control of reaction conditions; enhanced safety and efficiency. figshare.com | Bis(2,2,2-trifluoroethyl) methylphosphonate |
| Photochemistry | Visible-light induced reactions; often transition-metal-free and milder conditions. acs.orgnih.gov | Fluoroalkyl ketones |
Development of Novel Polymerization Methodologies for Precision Macromolecular Design
The polymerization of fluorinated monomers such as this compound is a critical step in harnessing their properties for advanced materials. Modern polymer chemistry is moving beyond simple homopolymers to create complex, precisely defined macromolecular architectures.
Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being extensively investigated. acs.org RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers. acs.orgacs.org This level of control is essential for tailoring the final properties of the material. For example, incorporating this compound into a block copolymer can create materials with distinct hydrophilic and hydrophobic domains, ideal for self-assembly applications.
Researchers are also exploring the kinetics of copolymerization, using parameters like the Alfrey-Price Q-e scheme to predict the reactivity of fluorinated monomers with other vinyl monomers. researchgate.net This understanding is crucial for designing random, alternating, or gradient copolymers with specific property profiles. researchgate.netresearchgate.net Living cationic polymerization is another powerful technique being used for the precision synthesis of fluorine-containing polymers of vinyl ethers, achieving well-controlled reactions even in fluorinated solvents. acs.org
| Polymerization Method | Key Advantages | Resulting Architectures |
| RAFT Polymerization | Precise control over molecular weight and dispersity. acs.org | Block, gradient, and star copolymers. acs.org |
| Living Cationic Polymerization | Well-controlled synthesis of specific polymer types. acs.org | Block and star-shaped polymers. acs.org |
| Copolymerization Kinetics | Predicts monomer reactivity for tailored copolymer design. researchgate.net | Random, alternating, and gradient copolymers. researchgate.net |
Expanding Applications in Optoelectronics and Advanced Functional Materials
The unique electronic properties and environmental stability of polymers derived from this compound make them highly attractive for next-generation technologies. The strong electronegativity of fluorine atoms can significantly alter the optical and electrical properties of a material, opening up new application horizons. numberanalytics.com
In optoelectronics, the low refractive index and high optical transparency of some fluoropolymers are being exploited in anti-reflective coatings, optical fibers, and waveguides. mdpi.com Their chemical inertness and resistance to UV degradation ensure long-term performance in these applications. Furthermore, the introduction of fluorine can enhance the thermal stability of materials, a critical factor for components used in electronic devices that generate heat. numberanalytics.com
Fluorinated polymers are also integral to the development of advanced functional materials for energy applications. acs.org Their high thermal and chemical resistance makes them suitable for use as binders and separators in high-performance batteries and as proton exchange membranes (PEMs) in fuel cells. acs.org The hydrophobicity and lipophobicity imparted by the fluoroalkyl groups are also valuable for creating low-friction, self-cleaning, and anti-fouling surfaces for a wide range of applications, from biomedical devices to marine coatings. acs.orgmdpi.com
| Application Area | Key Properties Utilized | Examples |
| Optoelectronics | Low refractive index, high transparency, UV resistance. numberanalytics.commdpi.com | Anti-reflective coatings, optical fibers. |
| Energy Storage/Conversion | High thermal and chemical stability, ion conductivity. acs.org | Battery binders, fuel cell membranes. acs.org |
| Advanced Coatings | Low surface energy, hydrophobicity, lipophobicity. acs.org | Self-cleaning surfaces, anti-fouling coatings. |
| Automotive | High-temperature resistance, chemical resistance. openpr.com | High-performance wire and cable insulation. openpr.com |
Interdisciplinary Research Collaborations for Next-Generation Fluorine-Containing Materials
The complexity and vast potential of fluorine chemistry necessitate a multidisciplinary approach. The development of next-generation materials from monomers like this compound is increasingly driven by collaborations between synthetic chemists, polymer scientists, physicists, biologists, and engineers. nih.gov
Collaborative research centers are being established to systematically study fluorine-specific interactions and their consequences across different fields. fu-berlin.de These initiatives bring together experts in synthesis, analytics, spectroscopy, and theoretical modeling to build a comprehensive understanding of how fluorination impacts material properties at a fundamental level. fu-berlin.de
The interface between chemistry and biology is a particularly fertile ground for collaboration. nih.gov For example, fluorinated polymers are being designed for advanced biomedical applications, such as drug delivery systems, where their stability and ability to traverse cellular membranes are highly advantageous. nih.gov Similarly, collaborations with engineers are crucial for translating laboratory-scale polymer synthesis into practical applications in electronics, aerospace, and energy. openpr.com This synergistic approach accelerates the innovation cycle, from molecular design and synthesis to device fabrication and real-world application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
